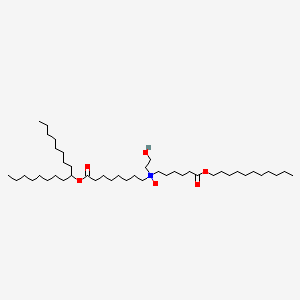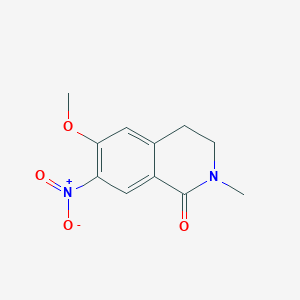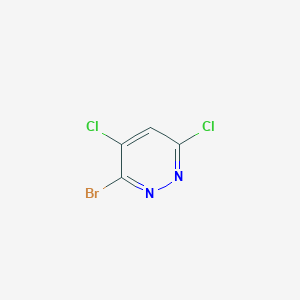![molecular formula C14H20INSi B14080258 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- CAS No. 331432-92-9](/img/structure/B14080258.png)
1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-: is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the 1-[(1,1-dimethylethyl)dimethylsilyl] group and the iodine atom at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- typically involves the iodination of 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]- at the 5-position. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Oxidized indole derivatives such as indole-2,3-dione.
Reduction Reactions: Reduced indole derivatives such as indoline.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the synthesis of biologically active molecules that can be used as probes or inhibitors in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical structure allows for the production of colorants with specific properties, making it valuable in the textile and printing industries.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- involves its interaction with various molecular targets and pathways. The presence of the iodine atom and the silyl group can influence the compound’s reactivity and binding affinity to biological targets. The indole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-nitro-
- 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-methyl-
- 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-
Comparison: Compared to other similar compounds, 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- is unique due to the presence of the iodine atom at the 5-position. This iodine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications. Additionally, the silyl group provides steric protection and can influence the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
331432-92-9 |
|---|---|
Molekularformel |
C14H20INSi |
Molekulargewicht |
357.30 g/mol |
IUPAC-Name |
tert-butyl-(5-iodoindol-1-yl)-dimethylsilane |
InChI |
InChI=1S/C14H20INSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 |
InChI-Schlüssel |
UEAPNIGEWCMNES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)


![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)



![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)


